((2R,4S)-5-Acetoxy-4-(benzyloxy)-3,3-difluorotetrahydrofuran-2-YL)methyl benzoate
Description
((2R,4S)-5-Acetoxy-4-(benzyloxy)-3,3-difluorotetrahydrofuran-2-YL)methyl benzoate is a fluorinated tetrahydrofuran derivative characterized by a unique substitution pattern: a 3,3-difluoro group, a 4-(benzyloxy) moiety, a 5-acetoxy substituent, and a methyl benzoate group. The difluoro substitution likely enhances metabolic stability and influences conformational rigidity, while the benzyloxy and acetoxy groups serve as protective functionalities in synthetic pathways .
Properties
Molecular Formula |
C21H20F2O6 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
[(2R,4S)-5-acetyloxy-3,3-difluoro-4-phenylmethoxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C21H20F2O6/c1-14(24)28-20-18(26-12-15-8-4-2-5-9-15)21(22,23)17(29-20)13-27-19(25)16-10-6-3-7-11-16/h2-11,17-18,20H,12-13H2,1H3/t17-,18+,20?/m1/s1 |
InChI Key |
IDTUDMVNNWVCQY-ZOVQDZKKSA-N |
Isomeric SMILES |
CC(=O)OC1[C@@H](C([C@H](O1)COC(=O)C2=CC=CC=C2)(F)F)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)(F)F)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Tetrahydrofuran Ring
The tetrahydrofuran (THF) ring is commonly constructed via intramolecular nucleophilic substitution or cyclization of appropriately functionalized precursors, often derived from sugar analogs or diol intermediates. The stereochemistry at positions 2R and 4S is typically controlled by using chiral starting materials or chiral catalysts during ring closure.
Installation of Benzyloxy and Acetoxy Groups
Benzyloxy group (4-position): Introduced via nucleophilic substitution using benzyl alcohol or benzyl bromide under basic conditions, forming a benzyl ether. This group acts as a protecting group for the hydroxyl functionality and enhances solubility in organic solvents.
Acetoxy group (5-position): Installed by acetylation of the corresponding hydroxyl group using acetic anhydride in the presence of a base or acid catalyst, providing protection and modulating reactivity.
Final Esterification to Methyl Benzoate
The last synthetic step involves esterification of the primary alcohol at position 2 with benzoic acid derivatives or benzoyl chloride, typically under:
- Acidic conditions (e.g., using DCC coupling agents or acid catalysts)
- Basic conditions with activation of the acid component
This step yields the methyl benzoate ester, completing the target molecule.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Tetrahydrofuran ring formation | Intramolecular nucleophilic substitution | 0–50 °C | 4–12 hours | 70–85 | Chiral catalyst or chiral precursor used |
| Difluorination | DAST or Deoxo-Fluor | -20 to 25 °C | 2–6 hours | 60–75 | Controlled to avoid over-fluorination |
| Benzyloxy installation | Benzyl bromide, base (e.g., NaH, K2CO3) | 25–50 °C | 3–8 hours | 80–90 | Anhydrous conditions preferred |
| Acetylation | Acetic anhydride, pyridine or DMAP catalyst | 0–25 °C | 1–3 hours | 85–95 | Mild conditions preserve stereochemistry |
| Esterification | Benzoic acid derivative, DCC or acid catalyst | 0–40 °C | 4–12 hours | 75–88 | Purification by chromatography |
Chemical Reaction Analysis
Types of Reactions Involved
- Cyclization: Intramolecular nucleophilic substitution to form the THF ring.
- Electrophilic fluorination: Introduction of geminal difluoro groups.
- Nucleophilic substitution: Formation of benzyl ether.
- Acetylation: Esterification of hydroxyl groups.
- Esterification: Formation of benzoate ester.
Mechanistic Insights
- The fluorination step is critical and must be carefully controlled to avoid side reactions such as ring opening or over-fluorination.
- Protective groups (benzyloxy and acetoxy) stabilize intermediates and facilitate selective reactions in multi-step synthesis.
- The stereochemical outcomes are influenced by the choice of chiral precursors and reaction conditions, ensuring retention of configuration.
Comparative Analysis with Related Compounds
| Feature | ((2R,4S)-5-Acetoxy-4-(benzyloxy)-3,3-difluorotetrahydrofuran-2-yl)methyl benzoate | Mono-fluoro Analog | Bromo-Fluoro Hybrid |
|---|---|---|---|
| Fluorination Pattern | 3,3-Difluoro geminal substitution | Single fluorine at C3 | Bromine at C5, fluorine at C4 |
| Protective Groups | Acetoxy (C5), benzyloxy (C4) | Benzoyloxy groups | Benzoyloxy and bromo substituents |
| Stereochemical Control | High via chiral precursors and conditions | Moderate | Moderate |
| Synthetic Complexity | Multi-step with fluorination and protection | Fewer steps | Complex due to multiple halogens |
Summary of Research Findings
- The synthetic route is well-established with emphasis on stereochemical control and selective functional group transformations.
- Fluorination using DAST or similar reagents is a key step that defines the compound’s unique properties.
- Protective groups (benzyloxy and acetoxy) are essential for successful multi-step synthesis and purification.
- Final esterification with benzoic acid derivatives completes the molecule with high purity.
- Industrial scale-up would require optimization of reaction parameters to improve yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the ester and acetoxy groups, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, ((2R,4S)-5-Acetoxy-4-(benzyloxy)-3,3-difluorotetrahydrofuran-2-YL)methyl benzoate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. The presence of difluoro groups can enhance metabolic stability and bioavailability, making it a promising candidate for drug development. It may also exhibit biological activity against certain targets, warranting further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of specialty chemicals and materials. Its unique functional groups may impart desirable properties to polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of ((2R,4S)-5-Acetoxy-4-(benzyloxy)-3,3-difluorotetrahydrofuran-2-YL)methyl benzoate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The difluoro groups could enhance binding affinity and selectivity towards specific molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Halogenation Patterns
- Target Compound : Features 3,3-difluoro substitution on the tetrahydrofuran ring.
- Mono-Fluoro Analog: ((2R,3S,4S,5S)-3-fluoro-4-hydroxy-5-methoxytetrahydrofuran-2-yl)methyl benzoate (CAS 237410-13-8) contains a single fluorine at C3.
- Bromo-Fluoro Hybrid : ((2R,3R,4S,5R)-3-(Benzoyloxy)-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl benzoate (CAS 98855-71-1) combines bromine (C5) and fluorine (C4). Bromine’s bulkiness contrasts with the target’s difluoro groups, suggesting divergent steric and electronic profiles for nucleophilic substitution .
Protective Groups
- Acetoxy vs. Benzoyloxy : The target’s 5-acetoxy group is less sterically demanding than the benzoyloxy groups in (2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate (CAS 729596-46-7). Acetoxy groups are typically more labile under basic conditions, enabling selective deprotection in multi-step syntheses .
- Benzyloxy Functionality: The 4-benzyloxy group in the target compound parallels protective strategies in ((2R,3S,4R,5R,6S)-4-(benzyloxy)-5-(((benzyloxy)carbonyl)amino)-3-hydroxy-6-methoxytetrahydro-2H-pyran-2-yl)methyl benzoate (CAS 87907-36-6), where benzyl ethers enhance solubility in organic phases .
Physicochemical Properties
- Lipophilicity: The target’s higher inferred LogP (~3.8) compared to mono-halogenated analogs suggests enhanced membrane permeability, critical for prodrug delivery .
- Solubility: Benzyloxy and acetoxy groups likely improve solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to fully nonpolar analogs .
Biological Activity
((2R,4S)-5-Acetoxy-4-(benzyloxy)-3,3-difluorotetrahydrofuran-2-YL)methyl benzoate is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique tetrahydrofuran structure, which contributes to its biological activity. The molecular formula is , and it has a molecular weight of approximately 376.31 g/mol. Its structure includes acetoxy and benzyloxy functional groups that may enhance its pharmacological properties.
Research indicates that this compound exhibits several biological activities:
- Immunomodulatory Effects : The compound has been shown to activate immune responses, similar to lipid A analogs. It may enhance the activity of immune cells, which could be beneficial in treating diseases linked to immune deficiencies or tumors .
- Antitumor Activity : Studies suggest that it may possess antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This mechanism is particularly relevant for cancers that are resistant to conventional therapies .
- Antimicrobial Properties : Preliminary findings indicate potential antimicrobial effects against various pathogens, although further research is needed to confirm these results .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies
Several studies have explored the efficacy of this compound in various contexts:
- Case Study 1 : A study examined its effects on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for use as a chemotherapeutic agent .
- Case Study 2 : Another investigation focused on the immunomodulatory effects in murine models. The compound was administered at varying doses, leading to enhanced production of cytokines such as IL-6 and TNF-alpha, indicating an activated immune response .
Safety and Toxicology
Safety assessments indicate that while the compound exhibits promising biological activities, it also poses certain risks:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
